

developing analytical methods for 5-chloro-1H-indazole-3-carbonitrile

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Compound of Interest

Compound Name: **5-chloro-1H-indazole-3-carbonitrile**

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An Application Note and Protocol for the Development of Analytical Methods for **5-chloro-1H-indazole-3-carbonitrile**

Abstract

This comprehensive guide details the development and validation of robust analytical methods for **5-chloro-1H-indazole-3-carbonitrile**, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical role of this compound, we present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for accurate assay and impurity profiling. The rationale behind the selection of chromatographic conditions is explained to provide a foundational understanding for method optimization. Additionally, an orthogonal liquid chromatography-mass spectrometry (LC-MS) method is outlined for definitive impurity identification and structural elucidation. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.^{[1][2][3]} This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Physicochemical Characterization

5-chloro-1H-indazole-3-carbonitrile is a member of the indazole class of compounds, which are prominent scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.^{[4][5]} As an intermediate, the purity and quality of **5-chloro-1H-indazole-3-carbonitrile** are paramount as they directly

impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, well-characterized and validated analytical methods are essential for its release and stability testing.

The initial step in any method development is to understand the physicochemical properties of the analyte. These properties guide the selection of appropriate analytical techniques and conditions.

Table 1: Physicochemical Properties of **5-chloro-1H-indazole-3-carbonitrile**

Property	Value	Source
Chemical Formula	C ₈ H ₄ ClN ₃	[6]
Molar Mass	177.59 g/mol	[6]
Appearance	Solid (typically a powder)	[6]
Solubility	Low solubility in water; Soluble in organic solvents like DMSO and DMF.	[6]
Structure	A bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring, with a chloro- substituent at position 5 and a nitrile group at position 3.	[4]

The aromatic nature and low water solubility of the molecule strongly suggest that reversed-phase HPLC is a suitable primary analytical technique for separation and quantification.

Primary Analytical Method: RP-HPLC with UV Detection

A robust RP-HPLC method is the cornerstone of quality control for assay (potency) and purity determination. The objective is to achieve a specific, linear, accurate, and precise method

capable of separating the main component from potential process-related impurities and degradation products.

Rationale for Method Development

The strategic choices made during method development are crucial for achieving a reliable separation.

- **Column Chemistry:** A C18 (octadecylsilyl) stationary phase is selected as the first choice due to its hydrophobic nature, which provides excellent retention for the moderately non-polar **5-chloro-1H-indazole-3-carbonitrile**.
- **Mobile Phase:** A combination of acetonitrile and water is chosen for the mobile phase. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. To ensure sharp peak shapes and consistent retention times, a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase.^{[7][8][9]} This suppresses the ionization of any acidic or basic functional groups on the analyte or impurities. A gradient elution is often preferred over isocratic elution in method development as it can effectively separate compounds with a wider range of polarities and reduce analysis time.^{[8][10]}
- **Detection Wavelength:** The indazole ring system contains a chromophore that absorbs UV radiation. Based on the structure, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity. The final wavelength should be selected by analyzing the UV spectrum of the analyte to identify the wavelength of maximum absorbance (λ_{max}), ensuring high sensitivity for both the main peak and potential impurities.
- **Sample Preparation:** Due to its low aqueous solubility, the analyte should be dissolved in an organic solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

Detailed Experimental Protocol: HPLC-UV Assay and Purity

Objective: To quantify **5-chloro-1H-indazole-3-carbonitrile** and determine its purity by separating it from related substances.

Instrumentation:

- HPLC system with a gradient pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.

Materials:

- **5-chloro-1H-indazole-3-carbonitrile** reference standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA), analytical grade
- Water (HPLC grade, e.g., Milli-Q or equivalent)

Chromatographic Conditions:

Table 2: Optimized HPLC-UV Method Parameters

Parameter	Recommended Condition	Rationale
Column	C18, 150 mm x 4.6 mm, 3.5 µm particle size	Standard column for good resolution and efficiency.
Mobile Phase A	0.1% TFA in Water	Acidified aqueous phase for good peak shape.
Mobile Phase B	0.1% TFA in Acetonitrile	Acidified organic modifier.
Gradient Program	Time (min)	% B
0.0	30	
15.0	90	
17.0	90	
17.1	30	
20.0	30	
Flow Rate	1.0 mL/min	Provides optimal efficiency without excessive pressure.
Column Temperature	30 °C	Ensures reproducible retention times.
Detection Wavelength	254 nm (or determined λ_{max})	Common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume	10 µL	Standard volume for analytical HPLC.
Sample Diluent	Acetonitrile/Water (50:50, v/v)	Ensures sample solubility and compatibility with the mobile phase.

Procedure:

- Standard Preparation: Accurately weigh and dissolve an appropriate amount of **5-chloro-1H-indazole-3-carbonitrile** reference standard in the sample diluent to obtain a final

concentration of approximately 0.5 mg/mL.

- Sample Preparation: Accurately weigh and dissolve the sample in the sample diluent to achieve the same target concentration as the standard solution (0.5 mg/mL).
- System Suitability: Inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
- Analysis: Inject the standard and sample solutions in duplicate.
- Calculation: Calculate the assay of **5-chloro-1H-indazole-3-carbonitrile** using the peak areas from the standard and sample chromatograms. Purity is determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[\[3\]](#)[\[11\]](#)

Table 3: Summary of HPLC Method Validation Parameters

Parameter	Purpose	Acceptance Criteria
Specificity	To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.	Peak purity analysis (using DAD) should show no co-eluting peaks. Forced degradation studies should show resolution between the analyte and degradation products.
Linearity	To demonstrate a direct proportional relationship between concentration and detector response.	A minimum of 5 concentration levels should be used. The correlation coefficient (r^2) should be ≥ 0.999 . [12]
Range	The concentration interval over which the method is precise, accurate, and linear.	For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Accuracy	To demonstrate the closeness of the test results to the true value.	Determined by spike recovery at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%. [13]
Precision	To demonstrate the degree of scatter between a series of measurements.	Repeatability (Intra-assay): RSD $\leq 2.0\%$ for 6 replicate injections. Intermediate Precision: Analysis performed by different analysts on different days. Results should show no significant difference. RSD $\leq 2.0\%$. [13]
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of $\sim 10:1$.

Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-noise ratio of ~3:1.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.	Vary parameters like flow rate ($\pm 10\%$), column temperature ($\pm 5^\circ\text{C}$), and mobile phase composition ($\pm 2\%$). System suitability criteria must be met.

Orthogonal Method: LC-MS for Impurity Identification

While HPLC-UV is excellent for quantification, it does not provide structural information about unknown impurities. LC-MS is a powerful orthogonal technique for this purpose, providing molecular weight information that is crucial for identification.

Rationale and Approach

The HPLC method developed previously can often be directly coupled to a mass spectrometer. The key advantage of using MS for this compound is the presence of a chlorine atom. Chlorine has two stable isotopes, ^{35}Cl and ^{37}Cl , in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum, where an ion containing one chlorine atom will show two peaks: an $[\text{M}]^+$ peak and an $[\text{M}+2]^+$ peak with about one-third the intensity.[14][15] This signature is a powerful diagnostic tool for rapidly identifying chlorine-containing impurities.[16][17]

Table 4: Optimized LC-MS Method Parameters

Parameter	Recommended Condition	Rationale
LC System	Same as HPLC-UV method (TFA may be replaced with formic acid for better MS compatibility).	Provides the same separation, allowing direct comparison of UV and MS data.
Ionization Source	Electrospray Ionization (ESI)	ESI is a soft ionization technique suitable for polar and moderately polar molecules, minimizing fragmentation.
Polarity	Positive Ion Mode	The indazole nitrogen atoms are likely to be protonated, leading to a strong $[M+H]^+$ ion.
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)	A quadrupole is suitable for routine analysis, while a high-resolution mass spectrometer (HRMS) like TOF can provide accurate mass data for elemental composition determination.
Scan Range	100 - 500 m/z	Covers the expected molecular weight of the analyte and potential dimeric or degradation impurities.

Detailed Experimental Protocol: LC-MS Identification

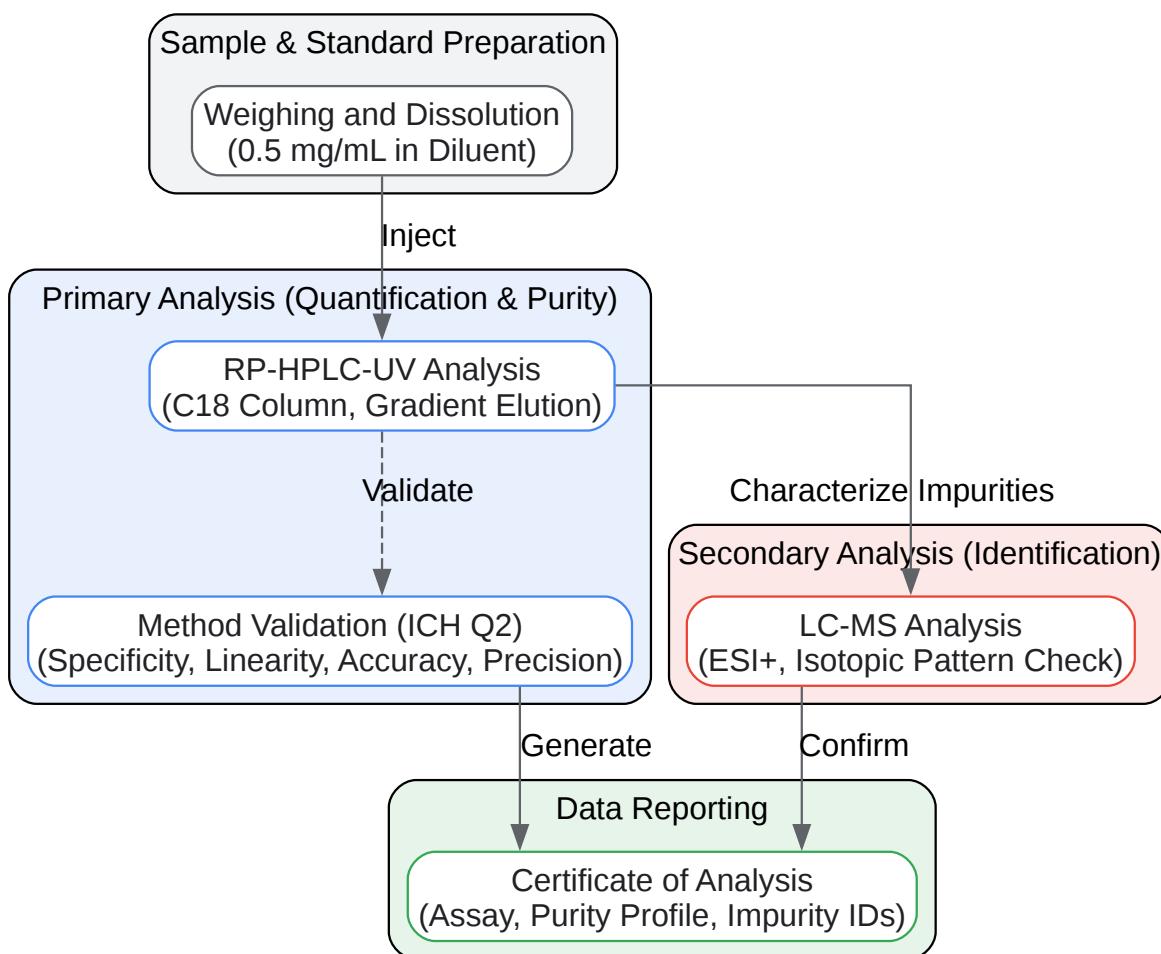
- Sample Preparation: Prepare a solution of **5-chloro-1H-indazole-3-carbonitrile** at approximately 0.1 mg/mL in the mobile phase compatible diluent.
- Infusion (Optional): Directly infuse the sample into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flow) for the $[M+H]^+$ ion.
- LC-MS Analysis: Inject the sample into the LC-MS system.

- Data Analysis:

- Extract the ion chromatogram for the expected mass of the parent compound (m/z 178.0 for $[M+H]^+$).
- Examine the mass spectra of all impurity peaks.
- Look for the characteristic 3:1 isotopic pattern for the $[M+H]^+$ and $[M+H+2]^+$ ions to confirm the presence of one chlorine atom.
- Use the accurate mass data (if using HRMS) to propose elemental compositions for unknown impurities. Potential impurities could include starting materials from synthesis, such as 5-chloro-1H-indazole-3-carboxamide if the nitrile is formed via dehydration.[\[18\]](#)

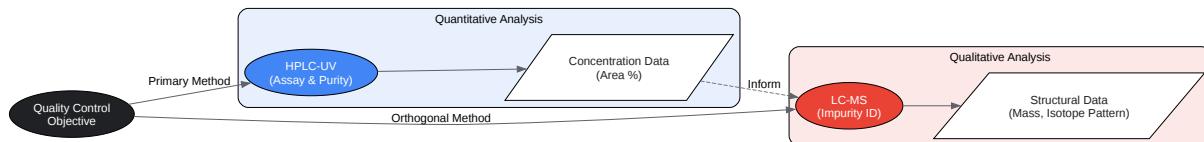
Data Visualization and Workflow

Visualizing the analytical strategy helps in understanding the relationship between different methods and their roles in the overall quality control process.



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Caption: Overall analytical workflow for **5-chloro-1H-indazole-3-carbonitrile**.



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Caption: Relationship between primary and orthogonal analytical methods.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for **5-chloro-1H-indazole-3-carbonitrile**. The primary RP-HPLC-UV method is suitable for routine quality control, providing reliable data on assay and purity. The orthogonal LC-MS method is indispensable for the structural elucidation of unknown impurities, which is a critical aspect of drug development and regulatory submission. Adherence to the principles outlined herein and the validation guidelines set by the ICH will ensure the generation of high-quality, defensible analytical data.

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